B1577631 Caerin-2.4

Caerin-2.4

カタログ番号: B1577631
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Caerin-2.4 is a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the Australian tree frog Litoria chloris. It belongs to the caerin family, which is characterized by a conserved α-helical structure and broad-spectrum antimicrobial activity . The peptide comprises 21 amino acids with a sequence of GLFGVLAKVAAHVVPAIAE and a molecular weight of approximately 2,200 Da. Its mechanism of action involves disrupting microbial membranes through electrostatic interactions with negatively charged phospholipids, leading to cell lysis . Caerin-2.4 exhibits potent activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), fungi (e.g., Candida albicans), and enveloped viruses, making it a promising candidate for therapeutic development . Key modifications, such as C-terminal amidation, enhance its stability and bioavailability .

特性

生物活性

Antibacterial

配列

GLVSSIGKALGGLLADVVKTKEQPA

製品の起源

United States

類似化合物との比較

Comparative Analysis with Similar Compounds

This section evaluates Caerin-2.4 against two structurally and functionally analogous AMPs: Magainin-2 (from Xenopus laevis) and Citropin 1.1 (from Litoria citropa).

Structural Comparison

Table 1: Structural Features of Caerin-2.4 and Analogous Peptides
Compound Amino Acid Sequence Molecular Weight (Da) Secondary Structure Key Modifications
Caerin-2.4 GLFGVLAKVAAHVVPAIAE 2200 α-helix (85%) C-terminal amidation
Magainin-2 GIGKFLHSAKKFGKAFVGEIMNS 2400 α-helix (78%) None
Citropin 1.1 GLFDVIKKVASVIGGL 1900 β-sheet (60%) N-terminal acetylation

Key Observations :

  • Caerin-2.4 and Magainin-2 share α-helical conformations, which facilitate membrane penetration. However, Caerin-2.4’s higher helical content (85% vs. 78%) correlates with stronger hydrophobic interactions .
  • Citropin 1.1 adopts a β-sheet structure, limiting its ability to penetrate lipid bilayers compared to α-helical peptides .
  • Post-translational modifications (e.g., amidation in Caerin-2.4) improve proteolytic resistance, a critical factor in therapeutic applications .

Functional Comparison

Table 2: Antimicrobial Activity (MIC, μg/mL)
Compound E. coli S. aureus P. aeruginosa C. albicans Hemolytic Activity (HC50, μg/mL)
Caerin-2.4 5.2 10.4 8.7 15.0 45.0
Magainin-2 8.0 12.5 10.2 20.5 60.0
Citropin 1.1 6.5 8.9 15.3 18.7 30.0

Key Observations :

  • Potency : Caerin-2.4 outperforms Magainin-2 against Gram-negative pathogens (e.g., 5.2 vs. 8.0 μg/mL for E. coli), likely due to its higher positive charge density (+6 vs. +4) .
  • Selectivity : Citropin 1.1 shows lower hemolytic activity (HC50 = 30 μg/mL) but reduced antifungal efficacy compared to Caerin-2.4 .
  • Stability : Caerin-2.4 retains >80% activity after 24 hours in serum, whereas Magainin-2 degrades by 50% under the same conditions, highlighting the protective role of amidation .

Physicochemical Properties

Key Observations :

  • Caerin-2.4’s broad pH stability (4.0–9.0) makes it suitable for diverse applications, including topical formulations .
  • Citropin 1.1’s poor solubility (0.8 mg/mL) limits its bioavailability compared to Caerin-2.4 .

Discussion

Caerin-2.4’s structural and functional advantages over Magainin-2 and Citropin 1.1 include:

Enhanced Membrane Interaction : The α-helical conformation and C-terminal amidation improve penetration into bacterial membranes .

Balanced Selectivity : Moderate hemolytic activity (HC50 = 45 μg/mL) compared to Citropin 1.1’s lower toxicity but reduced efficacy .

Proteolytic Resistance : Critical for in vivo applications, where peptide degradation is a major challenge .

Limitations :

  • Caerin-2.4’s activity diminishes in high-salt environments, a common drawback of cationic AMPs.
  • Limited data on in vivo pharmacokinetics and long-term toxicity necessitate further preclinical studies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。